molecular formula C13H18ClNO2 B1597103 (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049734-41-9

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1597103
M. Wt: 255.74 g/mol
InChI Key: SAHJHZDLFHMZMC-IYJPBCIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that has been studied extensively for its various applications in scientific research. This compound is also known as teteromycin, and it is a derivative of the natural product tetramycin. The synthesis of (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been achieved through various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Organic Synthesis

A study by Ruano et al. (2006) elaborates on the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine derivatives, showcasing the relevance of pyrrolidine frameworks in constructing chiral molecules with complete control over stereoselectivity. This research underscores the compound's utility in creating complex molecular structures, a cornerstone in the development of novel pharmaceuticals and chemicals (Ruano, Alemán, & Cid, 2006).

Material Science

A novel metal-organic framework (MOF) incorporating pyrrolidine-2-carboxylic acid derivatives has been synthesized for efficient and rapid removal of anionic dye from aqueous solutions. Zhao et al. (2020) report that this MOF exhibits excellent adsorption properties, demonstrating the compound's potential in environmental cleanup and water purification processes (Zhao, Meng, Liu, Guo, & Jing, 2020).

Pharmaceutical Development

Wang et al. (2001) describe the discovery of a potent inhibitor of influenza neuraminidase containing a pyrrolidine core, highlighting the compound's significance in medicinal chemistry for developing antiviral therapies. This research showcases the critical role of pyrrolidine derivatives in designing inhibitors that can interact effectively with enzyme active sites, potentially leading to new treatments for influenza (Wang, Chen, Wang, Gentles, Sowin, Kati, Muchmore, Giranda, Stewart, Sham, Kempf, & Laver, 2001).

properties

IUPAC Name

(2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-9-4-2-3-5-11(9)6-10-7-12(13(15)16)14-8-10;/h2-5,10,12,14H,6-8H2,1H3,(H,15,16);1H/t10-,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHJHZDLFHMZMC-IYJPBCIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2CC(NC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@H]2C[C@H](NC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376017
Record name (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1049734-41-9
Record name (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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